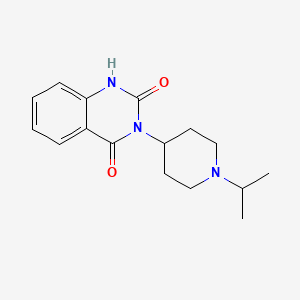
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione, also known as PPQ, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The chemical structure of PPQ is unique, and it has been shown to have promising effects on various biological systems.
Mécanisme D'action
The exact mechanism of action of 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione is not fully understood, but it is believed to act on multiple targets in cells. 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, an enzyme involved in cell signaling pathways. 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation, and improve cognitive function in animal models of neurodegenerative diseases. 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has also been shown to have anti-angiogenic effects, which could be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione in lab experiments is its unique chemical structure, which allows for the study of its specific effects on biological systems. 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has also been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further research. However, one limitation of using 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione. One area of research is the development of 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of the mechanism of action of 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione, which could lead to the discovery of new targets for drug development. Additionally, the study of the pharmacokinetics and pharmacodynamics of 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione could provide valuable information for the development of clinical trials.
Méthodes De Synthèse
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione can be synthesized using a multi-step process that involves the reaction of 2,4-dichloroquinazoline with 1-(1-propylpiperidin-4-yl) ethanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and triethylamine to form the final product, 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione.
Applications De Recherche Scientifique
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has shown potential therapeutic applications in various areas of scientific research, including cancer treatment, neurodegenerative diseases, and inflammation. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(2)18-9-7-12(8-10-18)19-15(20)13-5-3-4-6-14(13)17-16(19)21/h3-6,11-12H,7-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJLMWWCBMNHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole](/img/structure/B7467972.png)

![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7467981.png)

![3-[2-Hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7467995.png)


![7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one](/img/structure/B7468019.png)
![2-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7468035.png)



![ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate](/img/structure/B7468052.png)
